molecular formula C19H21Cl2NO B14431506 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol CAS No. 80018-29-7

2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol

Katalognummer: B14431506
CAS-Nummer: 80018-29-7
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: XKDFHKTXZAITNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with chlorophenyl and dimethylbutyl imino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzaldehyde with 1,3-dimethylbutylamine to form an imine intermediate. This intermediate is then reacted with 4-chlorophenol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various phenolic derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other substituted phenols and imines, such as:

Uniqueness

What sets 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

80018-29-7

Molekularformel

C19H21Cl2NO

Molekulargewicht

350.3 g/mol

IUPAC-Name

4-chloro-2-[C-(2-chlorophenyl)-N-(4-methylpentan-2-yl)carbonimidoyl]phenol

InChI

InChI=1S/C19H21Cl2NO/c1-12(2)10-13(3)22-19(15-6-4-5-7-17(15)21)16-11-14(20)8-9-18(16)23/h4-9,11-13,23H,10H2,1-3H3

InChI-Schlüssel

XKDFHKTXZAITNM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.